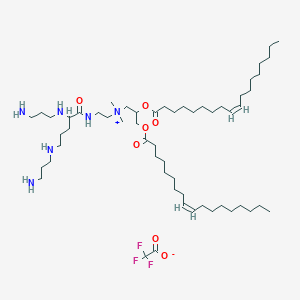

Chroman 1 dihydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

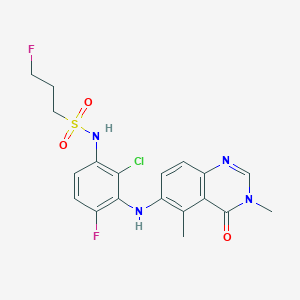

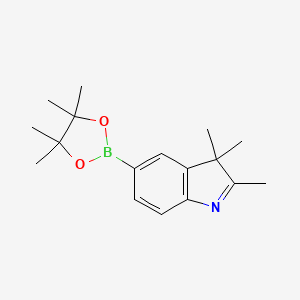

Chroman 1 dihydrochloride is a highly potent and selective inhibitor of Rho-associated protein kinase (ROCK), specifically ROCK2. It exhibits a significantly higher potency against ROCK2 compared to ROCK1, making it a valuable tool in scientific research. This compound also shows inhibitory activity against myotonic dystrophy kinase-related Cdc42-binding kinase (MRCK), further broadening its utility in various biological studies .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Chroman 1 dihydrochloride typically involves the reaction of chroman derivatives with hydrochloric acid to form the dihydrochloride salt. The specific synthetic routes and reaction conditions are proprietary and often vary depending on the manufacturer. the general approach involves the use of organic solvents and controlled reaction environments to ensure high purity and yield .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous quality control measures to ensure the consistency and purity of the final product. The compound is typically produced in solid form and can be dissolved in dimethyl sulfoxide (DMSO) for various applications .

Chemical Reactions Analysis

Types of Reactions

Chroman 1 dihydrochloride primarily undergoes inhibition reactions, where it binds to and inhibits the activity of specific kinases. It does not typically undergo oxidation, reduction, or substitution reactions under standard laboratory conditions .

Common Reagents and Conditions

The compound is often used in combination with other reagents such as DMSO for dissolution and various buffers to maintain the desired pH during experiments. The reaction conditions are usually mild, with controlled temperatures and pH levels to ensure the stability of the compound .

Major Products Formed

The primary product formed from the reactions involving this compound is the inhibited kinase, which can then be studied for various biological effects. No significant by-products are typically formed under standard experimental conditions .

Scientific Research Applications

Chroman 1 dihydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a tool to study kinase inhibition and related biochemical pathways.

Biology: Employed in cell signaling studies to understand the role of ROCK2 and MRCK in various cellular processes.

Medicine: Investigated for its potential therapeutic effects in conditions such as cardiovascular diseases, cancer, and neurological disorders.

Industry: Utilized in the development of new drugs and therapeutic agents targeting ROCK2 and MRCK .

Mechanism of Action

Chroman 1 dihydrochloride exerts its effects by inhibiting the activity of ROCK2 and, to a lesser extent, ROCK1. It binds to the active site of these kinases, preventing the phosphorylation of downstream targets such as myosin light chain kinase (MLC2) in vascular smooth muscle cells. This inhibition leads to vasodilation and other cellular effects, making it a valuable tool in cardiovascular and cancer research .

Comparison with Similar Compounds

Similar Compounds

Y-27632: Another ROCK inhibitor with broader specificity for both ROCK1 and ROCK2.

Thiazovivin: A selective ROCK inhibitor used in stem cell research.

Belumosudil: An orally available ROCK2 inhibitor with potential therapeutic applications.

Uniqueness

Chroman 1 dihydrochloride is unique due to its high selectivity and potency against ROCK2, making it particularly useful for studies focused on this specific kinase. Its inhibitory activity against MRCK also adds to its versatility in research applications .

Properties

Molecular Formula |

C24H30Cl2N4O4 |

|---|---|

Molecular Weight |

509.4 g/mol |

IUPAC Name |

(3S)-N-[2-[2-(dimethylamino)ethoxy]-4-(1H-pyrazol-4-yl)phenyl]-6-methoxy-3,4-dihydro-2H-chromene-3-carboxamide;dihydrochloride |

InChI |

InChI=1S/C24H28N4O4.2ClH/c1-28(2)8-9-31-23-12-16(19-13-25-26-14-19)4-6-21(23)27-24(29)18-10-17-11-20(30-3)5-7-22(17)32-15-18;;/h4-7,11-14,18H,8-10,15H2,1-3H3,(H,25,26)(H,27,29);2*1H/t18-;;/m0../s1 |

InChI Key |

BZROBPNUVVJVJQ-NTEVMMBTSA-N |

Isomeric SMILES |

CN(C)CCOC1=C(C=CC(=C1)C2=CNN=C2)NC(=O)[C@H]3CC4=C(C=CC(=C4)OC)OC3.Cl.Cl |

Canonical SMILES |

CN(C)CCOC1=C(C=CC(=C1)C2=CNN=C2)NC(=O)C3CC4=C(C=CC(=C4)OC)OC3.Cl.Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Phenyl 5,6-bis(4-hydroxyphenyl)-7-oxabicyclo[2.2.1]hept-5-ene-2-sulfonate](/img/structure/B11930764.png)

![1-[3-[4-[3-[Bis(2-hydroxytetradecyl)amino]propyl]piperazin-1-yl]propyl-(2-hydroxytetradecyl)amino]tetradecan-2-ol](/img/structure/B11930840.png)